3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Overview
Description
WAY-272124 is a chemical compound with the molecular formula C24H23N3O4 and a molecular weight of 417.46 g/mol . It is a white solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water . WAY-272124 is primarily used as a research compound in the fields of neurobiology and pharmacology, where it is studied for its potential to regulate neurotransmitter activity .
Preparation Methods
The synthesis of WAY-272124 involves complex organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The synthesis begins with the preparation of the core structure, which involves the formation of a benzamide derivative.
Introduction of functional groups: Various functional groups, such as methoxy groups, are introduced to the core structure through substitution reactions.
Final assembly: The final step involves the coupling of the core structure with an imidazo[1,2-a]pyridine derivative to form WAY-272124.
Chemical Reactions Analysis
WAY-272124 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.
Substitution: WAY-272124 can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY-272124 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of WAY-272124 involves its interaction with specific molecular targets in the brain. It is believed to modulate the activity of neurotransmitters by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation . This modulation can affect various signaling pathways, leading to changes in neuronal activity and behavior .
Comparison with Similar Compounds
WAY-272124 can be compared with other compounds that have similar structures or functions. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist used in research to study serotonin pathways.
WAY-267464: A compound studied for its potential effects on oxytocin receptors.
WAY-213613:
WAY-272124 is unique in its specific structure and the particular pathways it targets, making it a valuable tool for research in neurobiology and pharmacology .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c1-15-7-6-10-27-14-19(26-23(15)27)16-8-5-9-18(11-16)25-24(28)17-12-20(29-2)22(31-4)21(13-17)30-3/h5-14H,1-4H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRLMVXVEXHHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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